molecular formula C20H19ClN4O2S B609344 MS417

MS417

Cat. No.: B609344
M. Wt: 414.9 g/mol
InChI Key: GGRCIHACOIMRKY-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

MS417 is synthesized through a multi-step process involving the formation of the thieno-triazolo-1,4-diazepine scaffold. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MS417 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example:

Scientific Research Applications

MS417 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of BRD4 in various chemical processes.

    Biology: this compound is used to investigate the role of BRD4 in biological processes, such as gene transcription and chromatin remodeling.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections.

    Industry: This compound is used in the development of new drugs and therapeutic agents .

Mechanism of Action

MS417 exerts its effects by selectively inhibiting BRD4, a member of the BET family of proteins. BRD4 recognizes and binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation. By inhibiting BRD4, this compound prevents the binding of BRD4 to acetylated NF-κB, thereby attenuating NF-κB transcriptional activation of pro-inflammatory genes . This mechanism of action makes this compound a promising candidate for the treatment of diseases characterized by dysregulated NF-κB activity, such as cancer and inflammation .

Comparison with Similar Compounds

MS417 is structurally related to other BET inhibitors, such as I-BET and JQ1. These compounds share a similar thieno-triazolo-1,4-diazepine scaffold and inhibit BRD4 by preventing its binding to acetylated lysine residues . this compound has unique properties that distinguish it from other BET inhibitors:

List of Similar Compounds

Properties

IUPAC Name

methyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-10-11(2)28-20-17(10)18(13-5-7-14(21)8-6-13)22-15(9-16(26)27-4)19-24-23-12(3)25(19)20/h5-8,15H,9H2,1-4H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRCIHACOIMRKY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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